An In-depth Technical Guide to the Rivaroxaban Impurity: 4-(3-Nitrophenyl)morpholin-3-one
An In-depth Technical Guide to the Rivaroxaban Impurity: 4-(3-Nitrophenyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Rivaroxaban impurity, 4-(3-nitrophenyl)morpholin-3-one. Rivaroxaban, a direct oral anticoagulant, is a critical therapeutic agent, and ensuring its purity is paramount for patient safety and regulatory compliance. This document delves into the chemical structure, potential synthesis, and analytical characterization of the 4-(3-nitrophenyl)morpholin-3-one impurity. Given the limited publicly available data on this specific isomer, this guide synthesizes information from related compounds and established analytical principles to provide a robust framework for its identification, control, and risk assessment. The guide is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Rivaroxaban.
Introduction to Rivaroxaban and the Imperative of Impurity Profiling
Rivaroxaban is a highly potent and selective direct inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of various thromboembolic disorders. As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous identification, characterization, and control of impurities are mandated by regulatory agencies worldwide.
This guide focuses on a specific potential impurity of Rivaroxaban, 4-(3-nitrophenyl)morpholin-3-one. Understanding the structure, formation, and analytical behavior of this impurity is essential for developing robust control strategies in the production of Rivaroxaban.
Chemical Identity and Structure
The Rivaroxaban impurity of interest is 4-(3-nitrophenyl)morpholin-3-one. Its chemical identity is established by its unique structure and identifiers.
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Chemical Name: 4-(3-Nitrophenyl)morpholin-3-one
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CAS Number: 845729-43-3[1]
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Molecular Formula: C₁₀H₁₀N₂O₄
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Molecular Weight: 222.20 g/mol
The structure consists of a morpholin-3-one ring system where the nitrogen atom is substituted with a 3-nitrophenyl group. The position of the nitro group on the phenyl ring is a critical determinant of the molecule's chemical and physical properties, as well as its potential toxicological profile.
It is important to distinguish this impurity from its regioisomer, 4-(4-nitrophenyl)morpholin-3-one (CAS Number: 446292-04-2), which is also a known Rivaroxaban-related compound.[3][4]
Potential Synthetic Pathways
While a specific, detailed synthesis of 4-(3-nitrophenyl)morpholin-3-one is not extensively documented in publicly available literature, its synthesis can be logically deduced from established organic chemistry principles and the known synthesis of its 4-nitro isomer. A plausible synthetic route would involve the reaction of morpholin-3-one with 1-fluoro-3-nitrobenzene or a similar electrophilic aromatic substitution reaction.
A general synthetic approach for related compounds involves the nitration of 4-phenylmorpholin-3-one.[5] However, this would likely produce a mixture of ortho, meta, and para isomers, requiring subsequent separation. A more direct and regioselective synthesis would be preferable for obtaining a pure standard of the 3-nitro isomer.
Below is a proposed, logical workflow for the synthesis of 4-(3-nitrophenyl)morpholin-3-one.
Caption: Proposed synthetic workflow for 4-(3-nitrophenyl)morpholin-3-one.
Analytical Characterization
The definitive identification and quantification of 4-(3-nitrophenyl)morpholin-3-one require robust analytical methods. While specific experimental data for this isomer is scarce, its expected spectral characteristics can be predicted based on its structure and comparison with related compounds.
Spectroscopic Data (Predicted)
The following table summarizes the predicted spectroscopic data for 4-(3-nitrophenyl)morpholin-3-one. These predictions are based on the known spectral data of the 4-nitro isomer and general principles of spectroscopy.
| Technique | Predicted Data | Rationale |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm with complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Morpholine ring protons as multiplets between 3.5-4.5 ppm. | The electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield. The morpholine protons will appear as distinct multiplets due to their different chemical environments. |
| ¹³C NMR | Carbonyl carbon around 165-175 ppm. Aromatic carbons between 110-150 ppm, with the carbon attached to the nitro group being significantly deshielded. Morpholine ring carbons between 40-70 ppm. | The chemical shifts are characteristic for the respective functional groups. The position of the nitro group will influence the specific shifts of the aromatic carbons. |
| Mass Spec. | Expected [M+H]⁺ at m/z 223.06. | Based on the molecular formula C₁₀H₁₀N₂O₄. |
| FT-IR | Characteristic peaks for C=O (amide) stretch (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretch (~1530 and ~1350 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), and C-O-C (ether) stretch (~1250-1050 cm⁻¹). | These are standard vibrational frequencies for the functional groups present in the molecule. |
Chromatographic Methods for Detection
A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for the analysis of Rivaroxaban and its impurities.[6][7][8][9]
A General RP-HPLC Method for Rivaroxaban Impurity Profiling:
A typical method would utilize a C18 column with a gradient elution program. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][8][9]
Experimental Protocol: A Representative RP-HPLC Method
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
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Mobile Phase B: Acetonitrile.
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Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to ensure separation of all impurities.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 250 nm.
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Injection Volume: 10 µL.
Caption: A typical workflow for HPLC-based impurity profiling of Rivaroxaban.
In such a system, 4-(3-nitrophenyl)morpholin-3-one, being a relatively polar molecule, would be expected to elute at a retention time that allows for good resolution from the main Rivaroxaban peak and other process-related impurities. For unambiguous peak identification and confirmation, co-injection with a synthesized reference standard is essential.
For enhanced sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. This would allow for the determination of the molecular weight of the eluting peak, providing strong evidence for the presence of the target impurity.
Toxicological Considerations
The toxicological profile of any pharmaceutical impurity is a critical consideration. There is no specific toxicological data available for 4-(3-nitrophenyl)morpholin-3-one in the public domain. However, the presence of a nitroaromatic moiety raises potential concerns.
Nitroaromatic compounds are a class of chemicals known for their potential to exhibit genotoxicity and other toxic effects. The genotoxicity of nitroarenes is often dependent on the reduction of the nitro group to reactive intermediates that can interact with DNA.[10] The position of the nitro group can significantly influence the metabolic activation and, consequently, the toxicological outcome.
It is crucial to assess the genotoxic potential of this impurity, as genotoxic impurities are typically controlled to much lower levels than non-genotoxic impurities. In the absence of specific data, a precautionary approach should be taken, and the impurity should be controlled to a level that is "as low as reasonably practicable" (ALARP).
Conclusion and Recommendations
4-(3-nitrophenyl)morpholin-3-one is a recognized impurity of Rivaroxaban. While specific data on its synthesis, characterization, and toxicology are limited, this guide provides a framework for its understanding and control based on established scientific principles and data from related compounds.
For drug development professionals, the following recommendations are crucial:
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Synthesis of a Reference Standard: A pure reference standard of 4-(3-nitrophenyl)morpholin-3-one should be synthesized for definitive identification and quantification.
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Method Validation: The analytical method used for Rivaroxaban release testing should be validated for its ability to separate and accurately quantify this impurity.
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Toxicological Assessment: A thorough toxicological assessment, including an evaluation of genotoxic potential, should be conducted to establish appropriate acceptance criteria.
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Process Control: The manufacturing process of Rivaroxaban should be carefully monitored and controlled to minimize the formation of this and other impurities.
By adhering to these principles, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Rivaroxaban products.
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